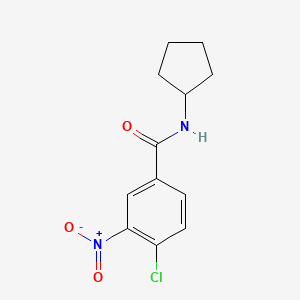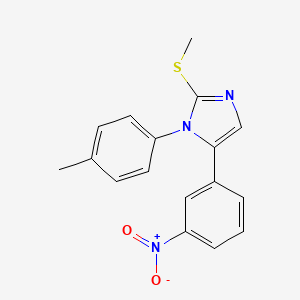
2-(methylthio)-5-(3-nitrophenyl)-1-(p-tolyl)-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(methylthio)-5-(3-nitrophenyl)-1-(p-tolyl)-1H-imidazole is a chemical compound that has been widely used in scientific research. It is a member of the imidazole family and has been found to have significant biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Synthesis and Structural Studies
Research has focused on developing efficient synthesis methods for imidazole derivatives, including compounds similar to "2-(methylthio)-5-(3-nitrophenyl)-1-(p-tolyl)-1H-imidazole". For example, a study by Chen et al. (2004) developed a new strategy for constructing the imidazo[1,5-a]quinoxalin-4-one ring system, which is relevant to the structural class of the compound . This method involves a sequence of reactions that allow for the efficient synthesis of complex imidazole derivatives, showcasing the versatility of imidazole as a core structure for pharmaceuticals and materials science (Chen et al., 2004).
Corrosion Inhibition
Imidazole derivatives have been studied for their corrosion inhibition properties. A study by Singh et al. (2017) investigated the effectiveness of novel imidazole derivatives, including structures similar to "this compound", as corrosion inhibitors for steel in corrosive environments. These compounds exhibited significant inhibition efficiency, suggesting their potential application in protecting materials from corrosion (Singh et al., 2017).
Antimicrobial Activities
Another area of interest is the antimicrobial properties of imidazole derivatives. Research by Lamani et al. (2009) synthesized novel methylene-bridged benzisoxazolyl imidazo[2,1-b][1,3,4]thiadiazole derivatives, demonstrating significant antibacterial and antifungal activities. Although not directly studying "this compound", this research indicates the potential of imidazole derivatives in developing new antimicrobial agents (Lamani et al., 2009).
Electrochemical Applications
Imidazole and its derivatives are also explored for their electrochemical applications. Schechter and Savinell (2002) investigated the use of imidazole derivatives in high-temperature proton-conducting polymer electrolytes for fuel cells, highlighting the potential of these compounds in energy storage and conversion technologies (Schechter & Savinell, 2002).
Propiedades
IUPAC Name |
1-(4-methylphenyl)-2-methylsulfanyl-5-(3-nitrophenyl)imidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S/c1-12-6-8-14(9-7-12)19-16(11-18-17(19)23-2)13-4-3-5-15(10-13)20(21)22/h3-11H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSHYKYZMDHNEPI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CN=C2SC)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

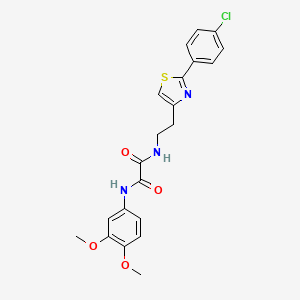
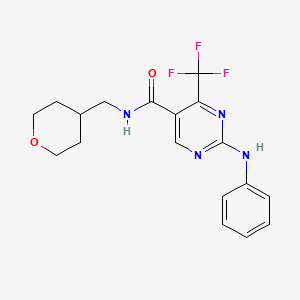
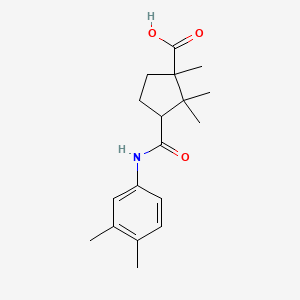
![3,3,3-trifluoro-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide](/img/structure/B2384160.png)
![methyl 4-[({4-allyl-5-[(2-amino-1,3-thiazol-4-yl)methyl]-4H-1,2,4-triazol-3-yl}thio)methyl]benzoate](/img/structure/B2384161.png)
![3-cyclopropyl-2-[(4-methoxybenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2384163.png)
![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)picolinamide](/img/structure/B2384164.png)
![6-Benzyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2384165.png)
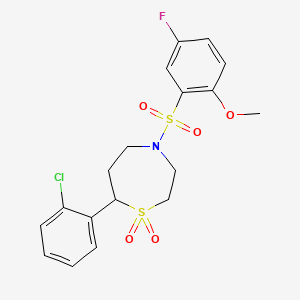
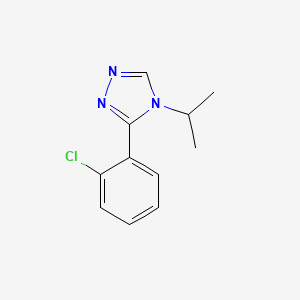
![N-(3-chlorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2384171.png)
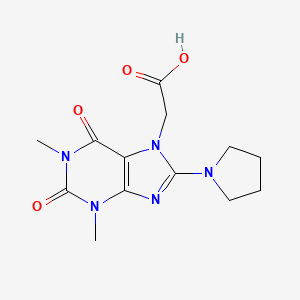
![(E)-[amino(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methylidene]amino pyridine-3-carboxylate](/img/structure/B2384175.png)
